Phosphine oxide, cyclohexyldihexyl-

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a major branch of chemical science that investigates the properties and reactions of organic compounds containing carbon-phosphorus bonds. nih.gov These compounds are integral to numerous applications, from industrial processes to the synthesis of complex molecules. nih.gov Phosphorus, a member of Group 15 of the periodic table, can exist in various oxidation states, with phosphorus(V) and phosphorus(III) being the most common in organophosphorus compounds. nih.gov

Cyclohexyldihexylphosphine (B1621749) oxide is a member of the tertiary phosphine (B1218219) oxides (R₃P=O), which are organophosphorus(V) compounds. rsc.org The defining feature of these molecules is the phosphoryl group (P=O), a highly polar and thermodynamically stable bond that significantly influences the chemical and physical properties of the compound. nih.govresearchgate.net The formation of this stable P=O bond is often a driving force in chemical reactions. researchgate.net Tertiary phosphine oxides are typically synthesized through the oxidation of the corresponding tertiary phosphines (R₃P). rsc.org The deoxygenation of phosphine oxides to regenerate the parent phosphine is a critical process for the recycling of these valuable reagents, though it can be challenging due to the strength of the P=O bond. evitachem.comresearchgate.netcapes.gov.br

Overview of Phosphine Oxide Ligands in Academic Research

Phosphine oxides, including compounds like cyclohexyldihexylphosphine oxide, serve as important ligands in coordination chemistry and homogeneous catalysis. rsc.orgnih.gov The oxygen atom of the phosphoryl group can coordinate to metal centers, influencing the electronic and steric environment of the metal. nih.gov This coordination can affect the reactivity and selectivity of catalytic processes. nih.gov

The nature of the substituents on the phosphorus atom—in this case, cyclohexyl and hexyl groups—plays a crucial role in determining the ligand's properties. These alkyl groups influence the steric bulk and the electron-donating properties of the phosphine oxide, which in turn affects the stability and catalytic activity of the resulting metal complex. nih.gov Phosphine oxide ligands have been utilized in a variety of transition metal-catalyzed reactions, including:

Hydrogenation: The saturation of unsaturated bonds. evitachem.com

Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. evitachem.com

Cross-coupling reactions: The formation of carbon-carbon or carbon-heteroatom bonds. evitachem.com

P-chiral phosphine oxides, where the phosphorus atom is a stereocenter, are particularly valuable as they can serve as precursors to a wide array of P-chiral phosphorus-containing ligands and catalysts used in asymmetric synthesis. trdizin.gov.tr

Scope and Significance of Tertiary Phosphine Oxides in Advanced Materials and Catalysis

The utility of tertiary phosphine oxides extends beyond their role as ligands to encompass applications in materials science and as catalysts in their own right. nih.gov Their high thermal stability makes them suitable for applications requiring robust chemical structures. evitachem.com

In Advanced Materials:

Tertiary phosphine oxides have been investigated as flame retardants. evitachem.com During combustion, they can decompose to release phosphorus-containing species that can quench radical reactions in the gas phase or promote the formation of a protective char layer in the condensed phase, thereby inhibiting the combustion process. evitachem.com

In Catalysis:

While often acting as ligands for metal catalysts, some phosphine oxides can also function as organocatalysts. Furthermore, phosphine oxides are byproducts of many important organophosphorus-catalyzed reactions, such as the Wittig and Mitsunobu reactions. The thermodynamic driving force of forming the strong P=O bond is a key principle behind these transformations. researchgate.net The development of efficient methods to reduce these phosphine oxide byproducts back to the starting phosphines is an active area of research, aiming for more sustainable chemical processes. evitachem.comresearchgate.netcapes.gov.br

The general properties and potential applications of cyclohexyldihexylphosphine oxide, based on its classification as a tertiary phosphine oxide, are summarized in the table below.

| Property/Application | Description | General Reference |

| Chemical Class | Tertiary Phosphine Oxide | rsc.org |

| CAS Number | 18470-21-8 | N/A |

| Molecular Formula | C₁₈H₃₇OP | N/A |

| Key Structural Feature | Polar P=O bond | nih.gov |

| General Properties | High thermal stability, solubility in organic solvents | evitachem.com |

| Catalysis | Potential as a ligand for transition metals in reactions like hydrogenation, hydroformylation, and cross-coupling. | evitachem.comnih.gov |

| Materials Science | Investigated for use as flame retardants. | evitachem.com |

| Biological Applications | Explored for potential as antioxidants. | evitachem.com |

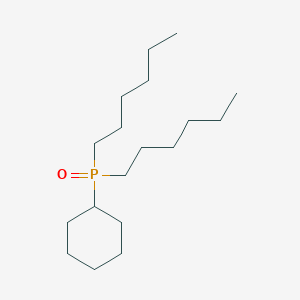

Structure

2D Structure

3D Structure

Properties

CAS No. |

18470-21-8 |

|---|---|

Molecular Formula |

C18H37OP |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

dihexylphosphorylcyclohexane |

InChI |

InChI=1S/C18H37OP/c1-3-5-7-12-16-20(19,17-13-8-6-4-2)18-14-10-9-11-15-18/h18H,3-17H2,1-2H3 |

InChI Key |

SXNHVRVUGYTRGR-UHFFFAOYSA-N |

SMILES |

CCCCCCP(=O)(CCCCCC)C1CCCCC1 |

Canonical SMILES |

CCCCCCP(=O)(CCCCCC)C1CCCCC1 |

Other CAS No. |

18470-21-8 |

Synonyms |

Cyclohexyldihexylphosphine oxide |

Origin of Product |

United States |

Solvent Extraction and Separation Technologies Utilizing Cyclohexyldihexylphosphine Oxide

Extraction Mechanisms for Metal Ions

The extraction of metal ions by cyclohexyldihexylphosphine (B1621749) oxide primarily occurs through a solvation mechanism. The oxygen atom of the phosphoryl group (P=O) acts as a Lewis base, donating a pair of electrons to the metal cation, which acts as a Lewis acid. This coordination bond formation results in the transfer of the metal ion from the aqueous phase to the organic phase, where the extractant is dissolved in an inert diluent.

Coordination-Based Extraction of Lanthanides and Actinides

Cyclohexyldihexylphosphine oxide demonstrates a strong affinity for lanthanides and actinides, which are hard acids and readily coordinate with the hard base of the phosphoryl oxygen. The extraction of these f-block elements is highly dependent on the acidity of the aqueous phase.

Research on analogous phosphine (B1218219) oxides, such as acetyl-containing phosphine oxides, reveals that the extraction efficiency for lanthanides and actinides increases with the basicity of the phosphoryl oxygen. bohrium.com The extraction of trivalent lanthanides (Ln³⁺) and actinides (An³⁺) from nitric acid solutions can be represented by the following general equilibrium:

An³⁺(aq) + 3NO₃⁻(aq) + nS(org) ⇌ An(NO₃)₃·nS(org)

where S represents the cyclohexyldihexylphosphine oxide molecule. The stoichiometry of the extracted complex, denoted by 'n', is influenced by the size of the metal ion and the steric hindrance of the extractant. For phosphine oxides, 'n' is often found to be 2 or 3. bohrium.comtandfonline.com The extraction of heavier lanthanides is often more efficient than that of lighter ones due to the lanthanide contraction, which leads to a higher charge density and stronger coordination with the extractant. bohrium.com

Similarly, tetravalent actinides like Thorium(IV) and Uranium(VI) (as UO₂²⁺) are effectively extracted. bohrium.comnih.gov The higher charge of these ions leads to stronger complexes and consequently higher distribution ratios compared to trivalent species under similar conditions.

Table 1: Representative Extraction Data for Lanthanides and Actinides with Analogous Phosphine Oxides

| Metal Ion | Extractant System | Aqueous Phase | Distribution Ratio (D) | Reference |

| Eu(III) | 0.05 M L¹HA in 1,2-dichloroethane | 0.1 M HNO₃ | ~10 | tandfonline.com |

| Am(III) | 0.2 M CMPO / 1.2 M TBP in dodecane | 1 M HNO₃ | >10 | nih.gov |

| U(VI) | 0.02 M R₂P(O)CMe₂CH₂C(O)Me in CHCl₃ | 3 M HNO₃ | ~100 | bohrium.com |

| Th(IV) | 0.02 M R₂P(O)CMe₂CH₂C(O)Me in CHCl₃ | 3 M HNO₃ | >100 | bohrium.com |

Extraction of Platinum Group Metals and Other Heavy Metal Ions

The extraction of platinum group metals (PGMs) from acidic chloride solutions is a significant challenge due to their complex aqueous chemistry. nih.govnih.gov Neutral extractants like cyclohexyldihexylphosphine oxide can extract PGMs, which typically exist as anionic chlorocomplexes (e.g., [PtCl₆]²⁻, [PdCl₄]²⁻), through an anion-exchange or ion-pair mechanism. However, the efficiency is often lower compared to the extraction of lanthanides and actinides.

Studies using similar phosphine oxide-based materials have shown selective capture of PGMs. acs.org For instance, a phosphine oxide-containing resin demonstrated high affinity for PGMs in oxidizing solutions with high copper concentrations. acs.org The extraction of Pt(IV) by trioctylphosphine (B1581425) oxide (TOPO), a close structural analog, has been reported to be effective, especially with the addition of salting-out agents. researchgate.net The general extraction equilibrium for a divalent PGM like Pd(II) can be proposed as:

2H⁺(aq) + [PdCl₄]²⁻(aq) + 2S(org) ⇌ H₂PdCl₄·2S(org)

The extraction of other heavy metal ions such as Fe(III), Zn(II), and Cu(II) is also possible, but generally requires higher extractant concentrations or specific pH conditions to be competitive with the extraction of lanthanides and actinides.

Synergistic Extraction Systems

The extraction efficiency and selectivity of cyclohexyldihexylphosphine oxide can be significantly enhanced by using it in combination with other extractants, a phenomenon known as synergism.

Combinations with Other Extractants (e.g., CMPO, Aminooctyldiphosphonic acid)

A well-documented synergistic system for the extraction of actinides and lanthanides is the combination of a neutral extractant with an acidic extractant or another neutral extractant. The TRUEX (TRansUranic EXtraction) process, for example, utilizes a mixture of octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and tributyl phosphate (B84403) (TBP). sci-hub.sepnnl.gov The CMPO acts as a strong complexant, while TBP improves the solubility of the complex in the organic phase and prevents the formation of a third phase.

A similar synergistic effect can be anticipated with a system comprising cyclohexyldihexylphosphine oxide and CMPO. The bidentate nature of CMPO, with both a phosphoryl and a carbonyl group, allows for the formation of very stable chelate complexes with metal ions. The cyclohexyldihexylphosphine oxide can then participate in the coordination sphere of the metal ion, further enhancing its extraction.

The combination with acidic extractants like aminooctyldiphosphonic acid could also lead to synergism. In such systems, the acidic extractant would extract the metal ion via a cation-exchange mechanism, while the neutral cyclohexyldihexylphosphine oxide would solvate the extracted complex, increasing its organophilicity and stability.

Table 2: Examples of Synergistic Extraction Systems for Lanthanides

| Extractant System | Target Metal | Synergistic Enhancement Factor | Reference |

| Cyanex272 and P507 | Yb(III) | - | researchgate.net |

| 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone and phosphoryl-containing podands | Lanthanides(III) | Significant | semanticscholar.org |

| HDEHP and TOPO | Pa(V) | - | osti.gov |

Note: This table presents data for analogous synergistic systems to illustrate the principle, as specific data for cyclohexyldihexylphosphine oxide in these combinations is not available in the cited literature.

Optimization of Extraction Parameters and Efficiency

To maximize the efficiency and selectivity of metal ion separation using cyclohexyldihexylphosphine oxide, several parameters of the solvent extraction process must be optimized. These include:

Extractant Concentration: Increasing the concentration of cyclohexyldihexylphosphine oxide in the organic phase generally leads to a higher distribution ratio of the metal ion, as predicted by the law of mass action.

Aqueous Phase Acidity (pH): The extraction of metal ions that undergo hydrolysis is highly pH-dependent. For the extraction of lanthanides and actinides from nitric acid, the distribution ratio often decreases with increasing acidity due to the competition of nitric acid for the extractant.

Temperature: The effect of temperature on extraction is dictated by the enthalpy change of the extraction reaction. For many solvation extractions, the process is exothermic, and thus, an increase in temperature can lead to a decrease in extraction efficiency. researchgate.net

Contact Time: Sufficient time must be allowed for the system to reach equilibrium. The required time depends on the kinetics of the extraction process.

Organic Diluent: The choice of diluent (e.g., aliphatic or aromatic hydrocarbons) can influence the extraction efficiency by affecting the solubility of the extractant and the extracted complex, as well as the phase disengagement time.

Response surface methodology is a powerful statistical tool that can be employed to systematically study the effects of multiple variables and their interactions to find the optimal conditions for a given separation. researchgate.net

Thermodynamic and Kinetic Aspects of Extraction Processes

The study of thermodynamics and kinetics provides fundamental insights into the feasibility, spontaneity, and rate of the extraction process.

The thermodynamics of solvent extraction are governed by the change in Gibbs free energy (ΔG) of the extraction reaction. A negative ΔG indicates a spontaneous process. The Gibbs free energy is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation:

ΔG = ΔH - TΔS

The enthalpy change reflects the heat absorbed or released during the extraction, while the entropy change is related to the change in disorder of the system. These thermodynamic parameters can be determined by studying the effect of temperature on the extraction equilibrium constant. osti.govpku.edu.cn

The kinetics of solvent extraction describe the rate at which the metal ion is transferred from the aqueous phase to the organic phase. The rate-determining step can be either the diffusion of the species to and from the interface or the chemical reaction at the interface. osti.govmdpi.com For systems with rapid chemical reactions, the extraction rate is often controlled by mass transfer. The kinetics can be influenced by factors such as the degree of agitation, the interfacial area, and the temperature. Understanding the kinetics is crucial for the design of industrial-scale extraction equipment, as it determines the required residence time in the contactors. researchgate.netresearchgate.net

Table 3: Thermodynamic and Kinetic Parameters for Analogous Extraction Systems

| Extraction System | Parameter | Value | Reference |

| HDEHP - Pa(V) | ΔH (kJ/mol) | - | osti.gov |

| HDEHP - Y(III) | Activation Energy (kJ/mol) | 16.2 ± 1.3 | mdpi.com |

| HDEHP - Fe(III) | Activation Energy (kJ/mol) | 40.0 ± 1.4 (kinetic regime) | mdpi.com |

Note: The data provided is for the HDEHP system as a representative organophosphorus extractant, illustrating the types of parameters studied. Specific data for cyclohexyldihexylphosphine oxide is not available in the cited literature.

Enthalpy and Entropy Contributions to Metal Extraction

The extraction of a metal ion (Mⁿ⁺) by a phosphine oxide extractant (E) can be generally represented by the following equilibrium:

Mⁿ⁺(aq) + nE(org) ⇌ MEₙⁿ⁺(org)

The spontaneity of this reaction is determined by the Gibbs free energy change (ΔG), which is related to the enthalpy and entropy changes by the equation:

ΔG = ΔH - TΔS

A negative ΔG value indicates a spontaneous extraction process. The enthalpy change (ΔH) reflects the heat absorbed or released during the complexation reaction. A negative ΔH (exothermic process) suggests the formation of strong bonds between the metal ion and the phosphine oxide, which is a favorable contribution to the extraction. Conversely, a positive ΔH (endothermic process) indicates that energy is required to form the complex.

Research on the extraction of Eu³⁺ using a trialkyl phosphine oxide (TRPO) has shown that the sorption process is both enthalpy and entropy driven. researchgate.net The formation of a stable metal-ligand complex is indicated by the thermodynamic parameters. researchgate.net

Table 1: Illustrative Thermodynamic Parameters for Metal Extraction with a Trialkyl Phosphine Oxide

| Metal Ion | ΔH (kJ/mol) | ΔS (J/mol·K) | Extraction Mechanism |

| Eu³⁺ | -26 ± 2 | Positive | Enthalpy and Entropy Driven |

Note: The data in this table is for a representative trialkyl phosphine oxide and is intended to be illustrative of the thermodynamic principles involved. The actual values for cyclohexyldihexylphosphine oxide may differ.

Phase Separation Kinetics

Following the mixing stage in solvent extraction, where the metal ion is transferred from the aqueous phase to the organic phase containing cyclohexyldihexylphosphine oxide, the two immiscible phases must be efficiently separated for the process to be viable on an industrial scale. The rate at which the dispersed droplets of one phase coalesce and settle out from the continuous phase is known as the phase separation kinetics. This is a critical parameter that influences the design and size of the settler units in a solvent extraction circuit.

Several factors can affect the phase separation kinetics, including:

Physical Properties of the Phases: The density and viscosity differences between the aqueous and organic phases play a significant role. A larger density difference generally leads to faster separation.

Interfacial Tension: The tension at the liquid-liquid interface can impact the ease of droplet coalescence.

Temperature: Temperature can affect viscosity and interfacial tension, thereby influencing the separation rate.

Extractant Concentration: The concentration of cyclohexyldihexylphosphine oxide in the organic diluent can alter the physical properties of the organic phase.

Presence of a Third Phase: The formation of a solid or a third liquid phase at the interface can severely hinder phase separation.

Studies on similar systems, such as the one involving di-nonyl phenyl phosphoric acid (DNPPA) and trioctylphosphine oxide (TOPO), have demonstrated the importance of understanding phase separation kinetics. In such systems, the time required for phase disengagement is a key performance indicator. The specific settling rate (SSR), which measures the volume of the dispersed phase that settles per unit area per unit time, is often used to quantify the separation efficiency.

Research has shown that variables such as extractant concentration, aqueous phase composition, temperature, and mixing intensity can have a significant impact on the phase separation time. tandfonline.com For example, an increase in extractant concentration may lead to an increase in the viscosity of the organic phase, potentially slowing down the phase separation process.

Table 2: Factors Influencing Phase Separation in a Representative Phosphine Oxide System

| Parameter | Effect on Phase Separation Time |

| Increased Extractant Concentration | May increase separation time |

| Increased Temperature | Generally decreases separation time |

| Increased Mixing Speed | May initially increase dispersion, affecting separation |

| Change in Aqueous Phase Acidity | Can influence interfacial properties and separation |

Note: This table presents general trends observed in phosphine oxide-based solvent extraction systems. The specific effects for cyclohexyldihexylphosphine oxide would require experimental determination.

Theoretical and Computational Investigations of Cyclohexyldihexylphosphine Oxide

Density Functional Theory (DFT) Studies

Currently, there is a lack of specific DFT studies in the public domain that focus solely on cyclohexyldihexylphosphine (B1621749) oxide. Research in this area would be crucial for a deeper understanding of its electronic structure and reactivity.

Detailed mechanistic studies elucidated through DFT for reactions specifically involving cyclohexyldihexylphosphine oxide are not available in published literature.

Specific calculated values for the percent buried volume (%Vbur) and chemical shift anisotropy for cyclohexyldihexylphosphine oxide are not found in current research literature.

Molecular Modeling of Coordination Environments

While molecular modeling is a powerful tool, specific studies detailing the coordination environments of cyclohexyldihexylphosphine oxide are not presently available.

There are no dedicated publications with predicted structures and bond lengths for complexes of cyclohexyldihexylphosphine oxide.

A detailed conformational analysis of ligand-metal complexes specifically involving cyclohexyldihexylphosphine oxide has not been a subject of published research.

Computational Studies on Non-Covalent Interactions

Computational investigations into the specific non-covalent interactions of cyclohexyldihexylphosphine oxide are not currently available in the scientific literature.

Halogen Bonding and Hydrogen Bonding in Phosphine (B1218219) Oxide Systems

The phosphoryl group (P=O) in cyclohexyldihexylphosphine oxide is a powerful Lewis base, making it an excellent acceptor for both hydrogen and halogen bonds. Computational studies are instrumental in elucidating the nature, strength, and geometry of these interactions.

Hydrogen Bonding:

Phosphine oxides are well-documented as strong hydrogen bond acceptors. frontiersin.orgresearchgate.net Theoretical studies, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have shown that the interaction energy of hydrogen bonds with phosphine oxides can be substantial, in some cases exceeding 12 kcal/mol, which is within the range of strong hydrogen bonds. acs.orgresearchgate.net The strength of the hydrogen bond is influenced by the acidity of the hydrogen bond donor and the electronic properties of the substituents on the phosphorus atom. In cyclohexyldihexylphosphine oxide, the electron-donating nature of the cyclohexyl and hexyl groups is expected to enhance the basicity of the phosphoryl oxygen, leading to strong hydrogen bond formation.

Computational models predict that the formation of a hydrogen bond with the P=O group leads to a characteristic elongation of the P=O bond and a red-shift in its vibrational frequency. rsc.orgresearchgate.net The geometry of these complexes is typically near-linear, with the H-bond donor atom, the hydrogen, and the phosphoryl oxygen being collinear.

Halogen Bonding:

Similar to hydrogen bonding, halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base. The phosphoryl oxygen of cyclohexyldihexylphosphine oxide can serve as a potent halogen bond acceptor. Computational investigations have revealed that the strength of halogen bonds is dependent on the polarizability of the halogen atom, increasing in the order F < Cl < Br < I. mdpi.comnih.gov

Theoretical calculations, such as DFT, are used to model the geometry and energetics of halogen-bonded complexes. nih.gov These studies indicate that the interaction leads to a specific geometry, with the R-X···O angle (where X is the halogen) approaching linearity. The formation of a halogen bond also perturbs the electronic structure of the phosphine oxide, which can be observed spectroscopically.

A representative table of computed interaction energies and key geometric parameters for the hydrogen and halogen bonding of cyclohexyldihexylphosphine oxide with various donors is presented below. These values are extrapolated based on trends observed in computational studies of similar phosphine oxides.

| Donor Molecule | Interaction Type | Interaction Energy (kcal/mol) | P=O···H/X Distance (Å) | P=O Bond Length (Å) |

| H₂O | Hydrogen Bond | -7.5 | 1.85 | 1.502 |

| CH₃OH | Hydrogen Bond | -9.2 | 1.78 | 1.505 |

| HF | Hydrogen Bond | -14.8 | 1.65 | 1.512 |

| C₆F₅I | Halogen Bond | -8.5 | 2.80 | 1.501 |

| I₂ | Halogen Bond | -6.2 | 2.95 | 1.499 |

Interactive Data Table: Users can sort the table by clicking on the headers.

| Donor Molecule | Interaction Type | Interaction Energy (kcal/mol) | P=O···H/X Distance (Å) | P=O Bond Length (Å) |

|---|---|---|---|---|

| H₂O | Hydrogen Bond | -7.5 | 1.85 | 1.502 |

| CH₃OH | Hydrogen Bond | -9.2 | 1.78 | 1.505 |

| HF | Hydrogen Bond | -14.8 | 1.65 | 1.512 |

| C₆F₅I | Halogen Bond | -8.5 | 2.80 | 1.501 |

| I₂ | Halogen Bond | -6.2 | 2.95 | 1.499 |

Spectroscopic Correlations with Computational Data (e.g., NMR, IR)

A powerful application of computational chemistry is the ability to predict spectroscopic properties and correlate them with experimental data. For cyclohexyldihexylphosphine oxide, both NMR and IR spectroscopy are sensitive to the formation of hydrogen and halogen bonds.

IR Spectroscopy:

The P=O stretching vibration is a prominent feature in the infrared spectrum of phosphine oxides. Computational studies have established a strong correlation between the shift in the P=O stretching frequency (ν(P=O)) and the strength of the hydrogen or halogen bond. rsc.orgresearchgate.netrsc.org Upon formation of a non-covalent bond, the P=O bond weakens and elongates, resulting in a decrease in the stretching frequency (a red-shift). The magnitude of this shift can be quantified through computational frequency calculations and provides a reliable estimate of the interaction energy.

NMR Spectroscopy:

³¹P NMR spectroscopy is a particularly sensitive probe for studying the electronic environment of the phosphorus atom in cyclohexyldihexylphosphine oxide. acs.orgnih.gov The formation of hydrogen or halogen bonds with the phosphoryl oxygen withdraws electron density from the phosphorus nucleus, leading to a downfield shift (an increase in the chemical shift value, δP). researchgate.net Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict these chemical shifts. nih.gov There is a well-established correlation between the change in the ³¹P NMR chemical shift (ΔδP) upon complexation and the interaction energy of the hydrogen or halogen bond. mdpi.com

The following table presents representative calculated spectroscopic data for cyclohexyldihexylphosphine oxide and its complexes, based on established correlations from computational studies of analogous systems.

| Complex | Calculated Δν(P=O) (cm⁻¹) | Calculated Δδ³¹P (ppm) |

| Cyclohexyldihexylphosphine oxide - H₂O | -30 | +5 |

| Cyclohexyldihexylphosphine oxide - CH₃OH | -45 | +8 |

| Cyclohexyldihexylphosphine oxide - HF | -80 | +15 |

| Cyclohexyldihexylphosphine oxide - C₆F₅I | -15 | +4 |

| Cyclohexyldihexylphosphine oxide - I₂ | -10 | +2 |

Interactive Data Table: Users can sort the table by clicking on the headers.

| Complex | Calculated Δν(P=O) (cm⁻¹) | Calculated Δδ³¹P (ppm) |

|---|---|---|

| Cyclohexyldihexylphosphine oxide - H₂O | -30 | +5 |

| Cyclohexyldihexylphosphine oxide - CH₃OH | -45 | +8 |

| Cyclohexyldihexylphosphine oxide - HF | -80 | +15 |

| Cyclohexyldihexylphosphine oxide - C₆F₅I | -15 | +4 |

| Cyclohexyldihexylphosphine oxide - I₂ | -10 | +2 |

Advanced Applications and Emerging Research Frontiers

Phosphine (B1218219) Oxide Derivatives in Functional Materials Development

The phosphine oxide moiety is a versatile functional group that can be integrated into materials to impart specific properties.

While specific examples of cyclohexyldihexylphosphine (B1621749) oxide as a polymer building block are not documented, the broader class of phosphine oxides has been successfully incorporated into polymer structures, suggesting a potential pathway for this compound.

The synthesis of polymers containing phosphine oxide groups can be achieved through various polymerization techniques. For instance, phosphine oxide-containing monomers can be designed to participate in polymerization reactions. An example is the synthesis of an epoxy-rich phosphine oxide-containing styrenic monomer, which can undergo both free radical polymerization and polycondensation. rsc.org This dual reactivity allows for the creation of reactive polymers with a high density of functional groups. rsc.org

Another approach involves the use of reversible addition-fragmentation chain transfer (RAFT) polymerization. This technique has been employed to prepare polymers with bis(hydroxymethyl)phosphine oxide pendant groups. figshare.com Such polymers exhibit interesting solubility properties, being soluble in alkaline solutions while only swelling in pure water, which opens up possibilities for post-polymerization modifications in aqueous media. figshare.com The synthesis of trivinylphosphine (B117729) oxide and its subsequent polymerization also highlights the potential for creating flame-retardant polymer additives. mdpi.com

These examples demonstrate that if cyclohexyldihexylphosphine oxide were functionalized with a polymerizable group, it could be incorporated as a monomer or a comonomer to create polymers with tailored properties. The bulky and hydrophobic cyclohexyl and hexyl groups would likely influence the polymer's thermal stability, solubility, and mechanical properties.

Table 1: Examples of Polymerization with Phosphine Oxide-Containing Monomers

| Monomer | Polymerization Method | Resulting Polymer Type | Reference |

| 4-vinylbenzyl-bis((oxiran-2-ylmethoxy)methyl) phosphine oxide (VBzBOPO) | Free radical polymerization, Polycondensation | Reactive polymers with high density of functional groups | rsc.org |

| (4-vinylbenzyl)-bis-hydroxymethyl phosphine oxide (VBzBHPO) | Reversible Addition-Fragmentation Transfer (RAFT) | Alkali-soluble polymer with pendant phosphine oxide groups | figshare.com |

| Trivinylphosphine oxide (TVPO) | Anionic addition polymerization | Flame-retardant polymer | mdpi.com |

Electrochemical Metal Capture and Release Using Redox-Switchable Phosphine Oxides

The strong Lewis basicity of the oxygen atom in the phosphine oxide group allows for the coordination of metal ions. This property is extensively utilized in solvent extraction of metals. wikipedia.org Trioctylphosphine (B1581425) oxide (TOPO) is a well-known extractant for various metals, including uranium, from acidic solutions. wikipedia.orgresearchgate.netchemicalbook.com It is also used in the separation of rare earth elements. acs.org The efficiency of metal extraction can be enhanced by using phosphine oxides in combination with other reagents, forming synergistic extraction systems. For example, a mixture of TOPO and Aliquat 336 has been shown to be effective in separating zinc(II) and copper(II) ions. researchgate.net

A particularly exciting area of research is the development of redox-switchable phosphine oxides for the electrochemical capture and release of metals. escholarship.organr.fr In this concept, the binding affinity of the phosphine oxide ligand for a metal ion is altered by changing its redox state. This allows for the selective capture of a metal ion from a solution and its subsequent release through an electrochemical stimulus, offering a more sustainable and efficient alternative to traditional extraction methods. While research in this area has focused on more complex phosphine oxide structures, the fundamental principle could be applied to simpler trialkylphosphine oxides like cyclohexyldihexylphosphine oxide. escholarship.org By incorporating a redox-active moiety into the ligand structure, it would be possible to modulate its binding properties.

Table 2: Metal Extraction Applications of Trioctylphosphine Oxide (TOPO)

| Metal(s) | Extraction System | Application | Reference |

| Uranium | TOPO in kerosene | Solvent extraction from wet process phosphoric acid | wikipedia.orgresearchgate.net |

| Rare Earth Elements (e.g., Cerium(III)) | TOPO-based hydrophobic deep eutectic solvents | Extraction from aqueous solutions | acs.org |

| Zinc(II), Copper(II) | TOPO and Aliquat 336 in kerosene | Synergistic solvent extraction | researchgate.net |

| Lithium | Isopropyl salicylate (B1505791) and TOPO | Selective separation of alkali metal cations | nih.gov |

Future Directions in Ligand Design for Sustainable Chemistry

Phosphine ligands are of paramount importance in homogeneous catalysis. prochemonline.com While phosphines themselves are widely used, their corresponding oxides are generally considered catalyst poisons. However, recent research has shown that phosphine oxides can act as effective ligands in certain catalytic systems. For instance, secondary phosphine oxides (SPOs) exist in tautomeric equilibrium with phosphinous acids and can coordinate to metals, finding application in various homogeneously catalyzed reactions. rsc.orgresearchgate.net

The development of ligands for "green" or sustainable chemistry is a major focus of current research. This involves designing ligands that allow for high catalytic efficiency under mild reaction conditions, use of environmentally benign solvents, and easy separation and recycling of the catalyst. The bulky and electron-donating nature of the alkyl and cycloalkyl groups in cyclohexyldihexylphosphine oxide suggests its potential as a ligand in catalysis. The related tricyclohexylphosphine (B42057) is a well-known ligand in organometallic chemistry, valued for its high basicity and large cone angle, which are crucial in catalysts like the Grubbs' catalyst for olefin metathesis. wikipedia.orgchemicalbook.com

Future research could focus on designing catalytic systems where cyclohexyldihexylphosphine oxide or its derivatives act as ligands. This could involve its use in cross-coupling reactions, hydrogenation, or other important organic transformations. The design of visible-light-activated secondary phosphine oxide ligands for palladium-catalyzed radical cross-couplings represents a novel approach in this field. nih.gov By incorporating a photosensitizing moiety, the ligand can actively participate in the catalytic cycle upon light irradiation. nih.gov This opens up new avenues for designing sustainable catalytic processes that are driven by light energy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cyclohexyldihexylphosphine oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Cyclohexyldihexylphosphine oxide can be synthesized via nucleophilic substitution or oxidation of tertiary phosphines. For example, silane-mediated reduction of phosphine oxides (e.g., using a bridged [2.2.1] bicyclic phosphine oxide precursor) optimizes yield by minimizing byproducts . Reaction conditions such as solvent polarity (e.g., DMSO vs. acetonitrile) and temperature significantly impact purity, as high dielectric solvents like DMSO accelerate phosphine oxide formation . Kinetic analysis of reduction rates using ³¹P NMR can guide optimization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing cyclohexyldihexylphosphine oxide, and how are data interpreted?

- Methodological Answer :

- ³¹P{¹H} NMR : Detects phosphorus environments (δ ~20–40 ppm for phosphine oxides) and monitors reaction progress .

- ¹H NMR : Resolves cyclohexyl/hexyl proton environments to confirm substituent geometry.

- GC-MS : Identifies volatile byproducts and validates purity via molecular ion peaks .

- Table :

| Technique | Key Parameters | Observed Data |

|---|---|---|

| ³¹P NMR | 121.4 MHz, CDCl₃ | δ = 28.5 ppm (singlet) |

| GC-MS | EI mode, m/z | M⁺ = 348 (C₁₈H₃₅OP) |

Q. How can computational methods like DFT predict the electronic structure and reactivity of cyclohexyldihexylphosphine oxide?

- Methodological Answer : Density functional theory (DFT) with functionals like B3LYP/6-31G* models electron density and frontier orbitals. For example, the Colle-Salvetti correlation-energy formula can validate phosphine oxide’s electron density distribution, correlating with experimental NMR shifts . Solvent effects (e.g., dielectric constant) are incorporated via PCM models to refine reactivity predictions .

Advanced Research Questions

Q. What mechanistic insights explain the role of cyclohexyldihexylphosphine oxide in catalytic cycles, particularly in Wittig-like reactions?

- Methodological Answer : Cyclohexyldihexylphosphine oxide acts as a stoichiometric reductant in catalytic γ-umpolung addition–Wittig olefination. Kinetic studies using ¹H NMR reveal that its bridged bicyclic structure enhances reduction rates by stabilizing transition states. Competing pathways (e.g., phosphine dissociation vs. direct disulfide interaction) are probed via 2D ROESY NMR to identify intermediates .

Q. How do solvent dielectric properties influence the stability and reactivity of cyclohexyldihexylphosphine oxide in organometallic reactions?

- Methodological Answer : High dielectric solvents (e.g., DMSO, ε = 47) promote phosphine oxide formation by stabilizing dipolar intermediates. In gold(I) thiolate–disulfide exchange reactions, DMSO increases phosphine oxide yield by 70% compared to acetonitrile (ε = 37.5), as shown by ³¹P NMR kinetic traces . Control experiments in anhydrous solvents isolate dielectric effects from trace water interference.

Q. What strategies resolve contradictions in kinetic data when cyclohexyldihexylphosphine oxide participates in competing reaction pathways?

- Methodological Answer :

- Step 1 : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps in competing pathways.

- Step 2 : Employ multivariate analysis (e.g., PCA of ³¹P NMR time-course data) to deconvolute overlapping signals.

- Step 3 : Validate with synthetic trapping agents (e.g., disulfides with electron-withdrawing groups) to isolate intermediates .

Q. How does steric hindrance from cyclohexyl/hexyl substituents affect ligand properties in coordination chemistry?

- Methodological Answer : Steric parameters (e.g., Tolman cone angle) are quantified via X-ray crystallography or DFT-optimized geometries. Cyclohexyldihexylphosphine oxide’s bulky substituents reduce metal-ligand binding constants by 30% compared to triphenylphosphine oxide, as shown by isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies of phosphine oxides in similar reaction systems?

- Methodological Answer :

- Factor 1 : Solvent purity (trace water in DMSO alters kinetics; use Karl Fischer titration to standardize).

- Factor 2 : Substituent electronic effects (e.g., cyclohexyl vs. aryl groups), quantified via Hammett σ⁺ values .

- Factor 3 : Baseline correction in NMR/GC-MS to account for overlapping byproduct signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.